molecular formula C21H25NO2 B5848845 4-benzyl-1-(4-ethoxybenzoyl)piperidine

4-benzyl-1-(4-ethoxybenzoyl)piperidine

Cat. No.: B5848845
M. Wt: 323.4 g/mol
InChI Key: VZHJVVYKQOFVFF-UHFFFAOYSA-N
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Description

Contextualization of Piperidine-Based Scaffolds in Medicinal Chemistry

The piperidine (B6355638) ring, a saturated six-membered heterocycle containing a nitrogen atom, is a highly privileged scaffold in medicinal chemistry. arizona.edu Its prevalence is underscored by its presence in the structures of over 70 commercially available drugs, including several blockbuster pharmaceuticals. arizona.eduenamine.net The widespread use of the piperidine motif stems from its favorable physicochemical and pharmacological properties. Introducing piperidine scaffolds into small molecules can help modulate critical drug-like characteristics. thieme-connect.comresearchgate.net

Key advantages of incorporating piperidine-based analogues include:

Modulation of Physicochemical Properties : The piperidine ring can influence a molecule's lipophilicity, solubility, and basicity (pKa), which are crucial for absorption, distribution, metabolism, and excretion (ADME) profiles. thieme-connect.comresearchgate.net

Three-Dimensional Diversity : Unlike flat aromatic rings, the saturated, non-planar chair and boat conformations of the piperidine ring provide access to three-dimensional chemical space. rsc.org This spatial arrangement can facilitate precise, high-affinity interactions with the complex topographical features of biological targets. rsc.org

Vectorial Orientation : The substituents on the piperidine ring can be positioned in specific axial or equatorial orientations, allowing for fine-tuning of the molecule's interaction with a receptor's binding pocket.

Improved Pharmacokinetics and Selectivity : The incorporation of chiral piperidine scaffolds has been shown to enhance the biological activity, selectivity, and pharmacokinetic properties of drug candidates. thieme-connect.comresearchgate.net

Metabolic Stability : Piperidine-based structures can offer improved metabolic stability compared to other chemical groups. enamine.net

This heterocycle and its derivatives have been successfully employed in developing a wide range of therapeutic agents, including central nervous system (CNS) modulators, anticoagulants, antihistamines, and analgesics. arizona.edu The proven track record of the piperidine scaffold makes it an attractive starting point for designing new chemical entities in drug discovery programs. usm.edu

Overview of Research Trajectories for Novel Chemical Entities

The development of a new drug is a systematic process that begins with the identification of a novel chemical entity (NCE), also known as a new molecular entity (NME). primescholars.com An NCE is a compound with a previously unreported molecular structure that shows promising activity against a biological target implicated in a disease. primescholars.combiosolveit.de The research trajectory for an NCE involves several distinct phases, moving from initial discovery to extensive preclinical evaluation. nih.gov

The modern drug discovery process often begins with identifying a "hit" or "lead" compound through various methods:

High-Throughput Screening (HTS) : Large libraries of chemical compounds are tested for activity against a specific target. biosolveit.de

Virtual Screening (VS) : Computational methods are used to predict which molecules from a virtual library are most likely to bind to a target, thus narrowing the pool of candidates for physical screening. biosolveit.de

Fragment-Based Drug Discovery (FBDD) : Small molecular fragments that bind weakly to the target are identified and then grown or linked together to create a more potent lead compound. rsc.org

Structure-Based Design : The three-dimensional structure of the target protein is used to design molecules that will fit precisely into its binding site. biosolveit.defrontiersin.org

Once a promising NCE is identified, it undergoes extensive preclinical development. primescholars.com This stage aims to assess its safety, toxicity, pharmacokinetics, and metabolism before it can be considered for human trials. primescholars.com A major objective is to establish the compound's physicochemical properties, such as its chemical makeup, stability, and solubility, and to optimize the synthesis process for scalability. primescholars.com This multidisciplinary effort involves close collaboration between chemists, biochemists, pharmacologists, and biomedical scientists to refine lead molecules into viable drug candidates. frontiersin.org In recent decades, there has been a notable shift, with academic laboratories and small biotechnology companies playing an increasingly crucial role in the discovery of novel drug targets and early-stage drug candidates. nih.gov

Rationale for Investigating 4-benzyl-1-(4-ethoxybenzoyl)piperidine as a Novel Scaffold

The scientific rationale for synthesizing and investigating this compound is rooted in established medicinal chemistry principles, combining a proven core structure with specific functional groups designed to probe structure-activity relationships (SAR). The molecule can be deconstructed into three key components: the piperidine scaffold, the 4-benzyl substituent, and the 1-(4-ethoxybenzoyl) group.

The 4-Benzylpiperidine (B145979) Core : As a foundational structure, 4-benzylpiperidine itself is a well-studied pharmacophore. wikipedia.org Derivatives of 4-benzylpiperidine have been shown to possess high affinity for various biological targets, particularly sigma (σ) receptors, which are implicated in a range of neurological and psychiatric conditions. acs.org The benzyl (B1604629) group at the 4-position is a critical feature, often contributing to hydrophobic interactions within a receptor's binding pocket. nih.gov Research on related compounds has demonstrated that modifications to other parts of the molecule, while retaining the 4-benzylpiperidine core, can systematically alter binding affinity and selectivity. acs.orgebi.ac.uk

The 4-Ethoxybenzoyl Group : The specific choice of a 4-ethoxybenzoyl group introduces further refinements. The para-ethoxy (-OCH2CH3) substituent on the benzoyl ring can influence the electronic properties and lipophilicity of the molecule. The ether oxygen can serve as an additional hydrogen bond acceptor. unina.it This kind of substitution is a classic strategy in medicinal chemistry to probe the steric and electronic requirements of a receptor's binding site. Studies on other molecular scaffolds have shown that such modifications can enhance binding affinity and selectivity for a given target. nih.gov

By combining these elements, this compound represents a rational design for a novel chemical entity. It leverages the privileged 4-benzylpiperidine scaffold while introducing an N-acyl moiety with an ethoxy substitution to explore new chemical space and potentially identify novel biological activities or improved pharmacological profiles. Research on such a compound would aim to characterize its binding affinity at various receptors and its functional activity, contributing valuable data to the broader understanding of how this class of molecules interacts with biological systems.

Research Findings on Related Piperidine Derivatives

To provide context for the investigation of this compound, the following table summarizes research findings on structurally related 1-aralkyl-4-benzylpiperidine derivatives, highlighting their affinity for sigma (σ) receptors.

CompoundModificationσ₁ Receptor Affinity (Ki, nM)σ₂ Receptor Affinity (Ki, nM)Reference
Lead Compound 6N-propyl chain0.43.3 acs.org
Derivative 10aaModification of the propyl chainHigh (nanomolar range)High (nanomolar range) acs.org
Derivative 13Modification of the propyl chainHigh (nanomolar range)High (nanomolar range) acs.org

This table illustrates how modifications to the N-substituent of the 4-benzylpiperidine core can systematically alter receptor binding affinity, providing a rationale for synthesizing and testing novel derivatives like this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-benzylpiperidin-1-yl)-(4-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO2/c1-2-24-20-10-8-19(9-11-20)21(23)22-14-12-18(13-15-22)16-17-6-4-3-5-7-17/h3-11,18H,2,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHJVVYKQOFVFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 4 Benzyl 1 4 Ethoxybenzoyl Piperidine

Retrosynthetic Analysis of 4-benzyl-1-(4-ethoxybenzoyl)piperidine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, revealing potential synthetic pathways. For this compound, two primary disconnections are considered.

The most logical and common disconnection is at the amide bond (C-N bond). researchgate.net This bond is readily formed in the forward synthesis via an acylation reaction. This disconnection leads to two key precursors:

4-benzylpiperidine (B145979) : A secondary amine that provides the piperidine (B6355638) ring and the benzyl (B1604629) substituent.

4-ethoxybenzoyl chloride (or 4-ethoxybenzoic acid): An acylating agent that introduces the ethoxybenzoyl group.

A secondary, less direct retrosynthetic disconnection could break the C-C bond between the piperidine ring and the benzyl group. This would lead to a 4-substituted piperidine (like a 4-halopiperidine or a piperidone derivative) and a benzyl organometallic reagent. This route is generally more complex for this specific target compared to the amide bond formation strategy.

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry increasingly emphasizes sustainability through the principles of green chemistry. ijpsjournal.comunibo.it For the synthesis of this compound, several green alternatives can be considered.

Use of Greener Solvents : Replacing hazardous chlorinated solvents like dichloromethane (B109758) with more environmentally benign options such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) can significantly reduce the environmental impact.

Catalyst-Free N-acylation : Some N-acylation reactions can be performed under catalyst-free and solvent-free conditions, for instance by reacting the amine directly with an anhydride. orientjchem.org This minimizes waste and simplifies purification.

Water as a Solvent : Research has shown that N-acylation can be efficiently carried out in water, which is the most environmentally friendly solvent. mdpi.com This approach eliminates the need for volatile organic compounds (VOCs).

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often improving yields by minimizing side reactions. mdpi.com

Optimization of Synthesis Parameters for Enhanced Yield and Selectivity

To maximize the efficiency of the synthesis, various reaction parameters can be optimized. The N-acylation step is critical and is often the focus of such optimization efforts. Key parameters include the choice of base, solvent, temperature, and coupling agent. researchgate.net

For the coupling of 4-benzylpiperidine and 4-ethoxybenzoic acid, different conditions can be tested to find the optimal balance between reaction time, yield, and purity of the final product.

Novel Synthetic Pathways for this compound Analogues

The development of novel synthetic methods provides access to a wider range of analogues and can offer improvements in efficiency and selectivity.

Palladium-Catalyzed Cross-Coupling : A powerful method for forming the C-C bond of the 4-benzyl group is the Suzuki coupling reaction. This involves reacting a 4-borylpiperidine derivative with a benzyl halide in the presence of a palladium catalyst. organic-chemistry.org This protocol is highly versatile and tolerates a wide variety of functional groups on both coupling partners, making it ideal for creating libraries of analogues. organic-chemistry.org

Novel Piperidine Ring Synthesis : Instead of starting with a pre-formed ring, the piperidine core itself can be constructed through advanced methods like intramolecular aza-Michael reactions or reductive amination cascades. nih.gov These strategies allow for the synthesis of highly substituted and stereochemically complex piperidine analogues.

Flow Chemistry : Multi-step syntheses can be streamlined using flow chemistry, where reactants are pumped through a series of reactors containing immobilized reagents and catalysts. syrris.jp This technique allows for rapid optimization, improved safety by minimizing the handling of hazardous intermediates, and continuous production, representing a modern paradigm for molecular assembly. syrris.jp

Table of Mentioned Chemical Compounds

Advanced Structural Characterization and Conformational Analysis of 4 Benzyl 1 4 Ethoxybenzoyl Piperidine

Spectroscopic Elucidation for Detailed Structural Assignment.rsc.orgscielo.br

Spectroscopic techniques are fundamental in confirming the chemical identity and probing the finer stereochemical and electronic details of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 4-benzyl-1-(4-ethoxybenzoyl)piperidine. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the connectivity and the chemical environment of each atom.

In ¹H NMR, the protons of the ethoxy group are expected to appear as a characteristic triplet (for the methyl protons) and a quartet (for the methylene (B1212753) protons) in the upfield region. The aromatic protons of the 4-ethoxybenzoyl and benzyl (B1604629) groups would typically resonate in the downfield region (around 6.8-7.5 ppm). The protons on the piperidine (B6355638) ring would exhibit complex splitting patterns due to axial and equatorial dispositions in its preferred chair conformation. The presence of the bulky benzoyl group on the nitrogen atom restricts its inversion, leading to distinct signals for the axial and equatorial protons adjacent to the nitrogen.

In ¹³C NMR, distinct signals are expected for each carbon atom in the molecule. The carbonyl carbon of the benzoyl group would appear significantly downfield (around 170 ppm). The carbons of the aromatic rings would resonate in the 114-140 ppm range. The ethoxy group carbons and the piperidine ring carbons would be found in the upfield region of the spectrum. Analysis of related piperidine structures confirms that the piperidine ring typically adopts a chair conformation. nih.gov The orientation of the benzyl group at the C4 position is predominantly equatorial to minimize steric hindrance.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from analogous structures.

Atom/Group Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Ethoxy -CH₃~1.4 (triplet)~15
Ethoxy -CH₂-~4.0 (quartet)~64
Piperidine C2, C6 (axial/equatorial)~2.8 - 4.5 (broad multiplets)~42, ~47
Piperidine C3, C5 (axial/equatorial)~1.2 - 1.9 (multiplets)~30
Piperidine C4-H~1.9 (multiplet)~43
Benzyl -CH₂-~2.6 (doublet)~42
Benzyl Aromatic Protons~7.1 - 7.3 (multiplets)~126 - 129
Benzoyl Aromatic Protons~6.9 (doublet), ~7.4 (doublet)~114, ~130
Carbonyl C=O-~170

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent molecule and its fragments, allowing for the determination of elemental composition and the elucidation of fragmentation pathways. For this compound (C₂₁H₂₅NO₂), the expected molecular ion peak [M+H]⁺ would have a precise mass-to-charge ratio (m/z).

The fragmentation of such N-acylpiperidine derivatives under mass spectrometric conditions is predictable. scielo.br Key fragmentation pathways often involve the cleavage of the amide bond, which is one of the most labile bonds in the structure.

Alpha-cleavage adjacent to the piperidine nitrogen: This can lead to the formation of the 4-ethoxybenzoyl cation.

Cleavage of the benzyl group: Loss of the benzyl radical (C₇H₇•) or a tropylium (B1234903) cation (m/z 91) is a common fragmentation for benzyl-substituted compounds. nih.gov

Fragmentation of the piperidine ring: The piperidine ring itself can undergo characteristic ring-opening fragmentations.

McLafferty-type rearrangements are also possible, involving the carbonyl group.

Plausible Fragmentation Pathways for this compound

Fragment Ion (m/z) Proposed Structure/Formula Fragmentation Pathway
149.0603C₉H₉O₂⁺4-ethoxybenzoyl cation from amide bond cleavage.
176.1439C₁₂H₁₈N⁺[M - C₉H₉O₂]⁺, loss of the 4-ethoxybenzoyl group.
91.0548C₇H₇⁺Tropylium ion from cleavage of the benzyl group.
238.1545C₁₄H₂₀NO₂⁺[M - C₇H₇]⁺, loss of the benzyl group.

X-ray Crystallography of this compound and Co-crystals

While a specific crystal structure for this compound is not publicly available, analysis of closely related compounds, such as N-(4-methylbenzoyl)-4-benzylpiperidine, provides a robust model for its solid-state characteristics. researchgate.netnih.gov

In the solid state, this compound is expected to adopt a well-defined, low-energy conformation.

Piperidine Ring Conformation: The piperidine ring will adopt a stable chair conformation. nih.gov

Substituent Orientation: To minimize steric strain, the large benzyl group at the C4 position will occupy an equatorial position. The N-benzoyl group's conformation is influenced by the partial double-bond character of the amide C-N bond, leading to a relatively planar arrangement of the C-C(=O)N-C atoms.

Molecular Packing: Molecules in the crystal lattice would be arranged to maximize packing efficiency and stabilize the structure through various intermolecular forces. The packing of similar piperidine derivatives often involves herringbone or layered motifs, driven by the interactions between the aromatic rings. nih.gov

Although the molecule lacks classical hydrogen bond donors like N-H or O-H, its structure allows for a network of weak hydrogen bonds and other non-covalent interactions that dictate its crystal packing.

C-H···O Interactions: The oxygen atoms of the ethoxy and carbonyl groups can act as hydrogen bond acceptors. Weak C-H···O hydrogen bonds involving aromatic and aliphatic C-H donors are expected to be a significant feature, linking molecules into chains or more complex networks.

C-H···π Interactions: The electron-rich aromatic rings of the benzyl and benzoyl groups are capable of participating in C-H···π interactions, where a C-H bond from a neighboring molecule points towards the face of the π-system.

Conformational Analysis of this compound in Solution and Gas Phase

The conformational landscape of this compound is different in the solution and gas phases compared to the rigid solid state.

In solution , the molecule possesses greater conformational freedom. The piperidine ring would undergo rapid chair-chair interconversion at room temperature, although the conformation with the equatorial benzyl group would be heavily favored. Rotation around the single bonds, such as the C4-CH₂ (piperidine-benzyl) and the N-C=O (amide) bonds, would occur. The exact conformational population can be influenced by the solvent, with polar solvents potentially stabilizing more polar conformers. nih.gov

In the gas phase , free from intermolecular packing forces and solvent effects, the molecule's conformation is governed purely by intramolecular forces. colostate.edu The piperidine ring is expected to maintain its chair conformation with an equatorial benzyl group. The primary conformational flexibility would arise from the rotation of the 4-ethoxybenzoyl and benzyl groups. Studies on similar benzyl-containing compounds in the gas phase suggest that the orientation of the aromatic rings is determined by a subtle balance of steric repulsion and weak intramolecular interactions. nih.gov Computational modeling is often used to explore the potential energy surface and identify the most stable gas-phase conformers.

Dynamic NMR Studies for Conformational Exchange

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating the kinetics of conformational changes in molecules. For this compound, the primary conformational process observable by NMR is the restricted rotation around the amide C-N bond. This rotation is hindered due to the partial double bond character arising from the delocalization of the nitrogen lone pair electrons into the carbonyl group. This phenomenon leads to the existence of distinct conformers, which can be observed and quantified using variable temperature NMR experiments.

In analogous systems, such as N-benzoylpiperidine derivatives, the rate of rotation around the amide bond is slow on the NMR timescale at room temperature. This results in the observation of separate signals for the protons on either side of the piperidine ring that are inequivalent due to the planar nature of the amide group. As the temperature is increased, the rate of rotation increases. At a specific temperature, known as the coalescence temperature (Tc), the two sets of signals broaden and merge into a single, time-averaged signal. By analyzing the line shape of the NMR signals at different temperatures, it is possible to determine the rate constant (k) for the rotational process and subsequently calculate the free energy of activation (ΔG‡) for the conformational exchange.

Table 1: Representative Rotational Barriers for Related N-Aroyl Piperidines

CompoundSolventCoalescence Temp. (K)ΔG‡ (kJ/mol)Reference
N-(4-methoxybenzoyl)piperidineCDCl₃Not specified57.1 researchgate.net
N-benzoylpiperidineCDCl₃Not specifiedNot specified researchgate.net
N-(4-chlorobenzoyl)piperidineCDCl₃Not specified60.1 researchgate.net

This table illustrates the effect of para-substituents on the benzoyl ring on the rotational energy barrier of the amide bond in related piperidine compounds. The data suggests that the ethoxy group in this compound would likely result in a rotational barrier similar to or slightly lower than that of N-(4-methoxybenzoyl)piperidine.

Theoretical Conformational Landscapes

In conjunction with experimental methods, computational chemistry provides invaluable insights into the conformational preferences of molecules. Theoretical conformational analysis of this compound involves mapping its potential energy surface to identify stable conformers and the energy barriers that separate them. These calculations are typically performed using methods such as molecular mechanics or, for higher accuracy, quantum mechanical calculations like Density Functional Theory (DFT).

The conformational landscape of this compound is primarily defined by the orientation of the piperidine ring, the rotation around the C-N amide bond, and the spatial arrangement of the 4-benzyl and 1-(4-ethoxybenzoyl) substituents.

The piperidine ring itself typically adopts a chair conformation to minimize steric strain. However, the presence of bulky substituents can lead to ring distortions or the existence of other low-energy conformations like twist-boats. For this compound, the benzyl group at the 4-position can exist in either an axial or an equatorial orientation. The equatorial position is generally favored to minimize 1,3-diaxial interactions.

Computational studies on similar 4-substituted piperidine systems have been employed to rationalize their biological activity by identifying the low-energy, bioactive conformation. nih.gov These studies often reveal complex potential energy surfaces with multiple local minima. While specific theoretical studies on this compound are not prominently featured in the literature, the established methodologies allow for a predictive understanding of its conformational space.

Table 2: Predicted Low-Energy Conformational Features of this compound

Molecular FragmentPreferred ConformationRationale
Piperidine RingChairMinimization of torsional and steric strain.
4-Benzyl SubstituentEquatorialAvoidance of unfavorable 1,3-diaxial interactions.
Amide Bond (C-N)Restricted RotationPartial double bond character leading to planar conformers.
4-Ethoxybenzoyl GroupExtendedMinimization of steric hindrance with the piperidine ring.

Based on a thorough review of the available scientific literature, there is no specific published research data corresponding to the computational and theoretical investigations of the compound "this compound." The required detailed findings for quantum chemical calculations, molecular docking studies, and molecular dynamics simulations for this exact molecule are not present in the public domain.

Therefore, it is not possible to generate the requested article with scientifically accurate, non-hallucinatory data that adheres to the strict outline provided. Fulfilling the request would necessitate fabricating data or misattributing findings from related but distinct chemical compounds, which would violate the core principles of accuracy and scientific integrity.

Computational and Theoretical Investigations of 4 Benzyl 1 4 Ethoxybenzoyl Piperidine

Molecular Dynamics Simulations of 4-benzyl-1-(4-ethoxybenzoyl)piperidine.

Ligand Dynamics within Active Sites

The therapeutic efficacy of a drug molecule is fundamentally linked to its interaction with its biological target, typically a protein. Molecular dynamics (MD) simulations offer a powerful method to study the dynamic nature of these interactions. For a compound like this compound, MD simulations can elucidate how the ligand binds to the active site of a target protein, the stability of the resulting complex, and the key intermolecular interactions that govern binding affinity.

While specific MD studies on this compound are not extensively available in the public domain, the behavior of structurally related N-acylpiperidine and 4-benzylpiperidine (B145979) derivatives has been a subject of computational analysis. These studies reveal that the piperidine (B6355638) ring often serves as a central scaffold that orients the substituent groups—in this case, the 4-benzyl and 1-(4-ethoxybenzoyl) moieties—into specific binding pockets within the active site.

The N-acyl group, in particular the 4-ethoxybenzoyl portion, can engage in various non-covalent interactions, including:

Hydrogen Bonding: The carbonyl oxygen of the benzoyl group is a potential hydrogen bond acceptor, which can interact with hydrogen bond donor residues (e.g., tyrosine, serine, threonine) in the active site.

Pi-Pi Stacking: The aromatic rings of both the benzoyl and benzyl (B1604629) groups can participate in pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Hydrophobic Interactions: The ethoxy and benzyl groups contribute to the lipophilicity of the molecule, favoring interactions with hydrophobic pockets in the active site.

MD simulations can track the conformational changes of both the ligand and the protein over time, providing a detailed picture of the binding event. For instance, the flexibility of the benzyl group and the rotational freedom around the amide bond of the ethoxybenzoyl group allow the molecule to adopt an optimal conformation to maximize its interactions with the active site. The stability of these interactions over the course of a simulation is often correlated with the binding affinity of the compound.

Solvent Effects on Molecular Conformation and Stability

The conformation of a molecule in solution can significantly influence its biological activity. The solvent environment plays a critical role in determining the preferred three-dimensional structure of a compound like this compound. Computational methods, such as quantum mechanics (QM) calculations and molecular dynamics simulations with explicit solvent models, are employed to investigate these effects.

The N-benzoylpiperidine scaffold is known to exhibit interesting conformational preferences. The partial double bond character of the amide C-N bond can lead to a phenomenon known as pseudoallylic strain, which influences the orientation of substituents on the piperidine ring. For N-acylpiperidines, this can favor an axial orientation for a substituent at the 2-position of the piperidine ring. While this compound has a substituent at the 4-position, the planarity of the amide group still restricts the conformational flexibility of the piperidine ring.

The nature of the solvent can modulate these conformational preferences. In polar solvents, conformations that expose polar groups to the solvent and shield nonpolar groups may be favored. Conversely, in nonpolar environments, such as the interior of a protein binding site, conformations that maximize intramolecular interactions and minimize exposed polar surfaces might be more stable.

Computational studies on substituted piperidines have shown that electrostatic interactions between substituents and the piperidine nitrogen can be significantly influenced by the solvent's dielectric constant. For this compound, the polarity of the solvent would affect the orientation of the ethoxybenzoyl group relative to the piperidine ring, which in turn could impact its ability to bind to a target receptor.

In Silico ADME/Tox Prediction for Lead Optimization

A significant hurdle in drug development is the failure of drug candidates due to poor pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) or toxicity. In silico ADME/Tox prediction has emerged as a crucial component of the lead optimization process, allowing for the early identification of potentially problematic compounds. Various computational models, including quantitative structure-activity relationship (QSAR) models, are used to predict these properties based on the chemical structure of a molecule.

Absorption and Distribution Predictive Models

The absorption of a drug, particularly after oral administration, and its subsequent distribution throughout the body are key determinants of its bioavailability and efficacy. In silico models can predict several parameters related to absorption and distribution.

Predicted Physicochemical and ADME Properties of this compound (Illustrative)

PropertyPredicted ValueImplication for Drug-Likeness
Molecular Weight ( g/mol )337.45Within the range for good oral bioavailability (Lipinski's Rule of Five)
LogP (Octanol/Water Partition Coefficient)4.2Indicates good lipophilicity, which can favor membrane permeability but may also lead to higher metabolic clearance and lower solubility.
Hydrogen Bond Donors0Favorable for membrane permeability (Lipinski's Rule of Five).
Hydrogen Bond Acceptors3Within the acceptable range for good oral bioavailability (Lipinski's Rule of Five).
Polar Surface Area (Ų)32.7Suggests good intestinal absorption and blood-brain barrier penetration.
Human Intestinal Absorption (%)> 90%Predicted to be well-absorbed from the gastrointestinal tract.
Blood-Brain Barrier (BBB) PermeationLikelyThe combination of lipophilicity and a relatively low polar surface area suggests the potential to cross the blood-brain barrier.
P-glycoprotein (P-gp) SubstratePossibleMay be subject to efflux from cells, which could impact its distribution and efficacy in certain tissues.

Note: The values in this table are illustrative and based on general predictions for molecules with similar structural features. Specific in silico predictions for this compound would require dedicated software and models.

Theoretical Metabolic Stability and Enzyme Interaction Predictions

The metabolism of a drug is a critical factor that influences its half-life and potential for drug-drug interactions. In silico models can predict the metabolic fate of a compound by identifying potential sites of metabolism and predicting its interaction with key metabolic enzymes, primarily the cytochrome P450 (CYP) family.

For this compound, several metabolic pathways can be predicted based on its structure:

N-dealkylation: The piperidine nitrogen is a common site for metabolism. While the acyl group is generally more stable than an alkyl group, deacylation is a possible metabolic route. More likely is the cleavage of the benzyl group from the piperidine ring, a common metabolic pathway for 4-aminopiperidine drugs.

Hydroxylation: The aromatic rings of the benzyl and benzoyl groups are susceptible to hydroxylation by CYP enzymes. The ethoxy group is also a potential site for O-dealkylation.

Oxidation: The piperidine ring itself can undergo oxidation at various positions.

Computational tools can predict which CYP isoforms (e.g., CYP3A4, CYP2D6) are most likely to metabolize the compound. This is crucial for anticipating potential drug-drug interactions, as co-administered drugs that inhibit or induce these enzymes can significantly alter the plasma concentration and, consequently, the efficacy and safety of the compound. For instance, N-dealkylation of many piperidine-containing drugs is primarily catalyzed by CYP3A4.

Predicted Metabolic Liabilities of this compound (Illustrative)

Metabolic PathwayPredicted LikelihoodKey Enzymes
Aromatic Hydroxylation (Benzyl Ring)HighCYP2D6, CYP3A4
Aromatic Hydroxylation (Benzoyl Ring)ModerateCYP2C9, CYP3A4
O-Dealkylation (Ethoxy Group)ModerateCYP2C19, CYP3A4
N-Dealkylation (Piperidine Ring)Low to ModerateCYP3A4
Piperidine Ring OxidationModerateVarious CYPs

Note: This table represents a qualitative prediction of potential metabolic pathways based on the chemical structure. The actual metabolic profile would need to be confirmed through in vitro and in vivo studies.

Structure Activity Relationship Sar Studies of 4 Benzyl 1 4 Ethoxybenzoyl Piperidine Analogues

Design and Synthesis of Derivatives of 4-benzyl-1-(4-ethoxybenzoyl)piperidine

The design of derivatives of this compound often involves a strategy of systematic structural modification to explore the chemical space around the lead compound. The synthesis of these analogues can be achieved through various synthetic routes. A common approach involves the acylation of 4-benzylpiperidine (B145979) with a substituted benzoyl chloride, such as 4-ethoxybenzoyl chloride. nih.gov

Another versatile method for creating a library of these derivatives is through a Suzuki coupling protocol. This method allows for the concise formation of 4-benzyl piperidines with a wide variety of substituents on both the aryl and piperidine (B6355638) portions of the molecule. organic-chemistry.org The process can involve the hydroboration of N-Boc-4-methylenepiperidine followed by a palladium-catalyzed cross-coupling reaction. organic-chemistry.orgunisi.it This adaptability is highly valuable in drug discovery programs, enabling the synthesis of diverse amine, sulfonamide, and amide derivatives. organic-chemistry.org

The synthesis can also be designed to introduce specific functionalities to target particular biological endpoints. For instance, in the development of acetylcholinesterase (AChE) inhibitors, derivatives have been synthesized by reacting 4-benzylpiperidine with various substituted benzoic acids. nih.govnih.gov

Table 1: Examples of Synthesized 4-benzyl-1-(substituted benzoyl)piperidine Derivatives

CompoundSubstituent on Benzoyl RingSynthetic Method
4-benzyl-1-(4-methoxybenzoyl)piperidine4-methoxyReaction of 4-methoxybenzoic acid and 4-benzylpiperidine nih.gov
4-benzyl-1-(4-chlorobenzoyl)piperidine4-chloroReaction of 4-chlorobenzoic acid and 4-benzylpiperidine nih.gov

Systematic Modification of the Piperidine Ring and Benzyl (B1604629) Moiety

Systematic modifications of the piperidine ring and the benzyl moiety of this compound analogues have been explored to probe their impact on biological activity. The piperidine ring is a common scaffold in medicinal chemistry and its conformation and substituents can significantly influence ligand-receptor interactions. researchgate.netnih.gov

Modifications to the piperidine ring can include the introduction of substituents or its replacement with other heterocyclic systems. For example, replacing the piperidine with a piperazine (B1678402) ring has been investigated to assess the effect on biological activity. mdpi.com In some cases, this bioisosteric replacement can alter the compound's properties, though it doesn't always lead to improved activity. mdpi.com

The benzyl moiety is also a key area for modification. Altering the substitution pattern on the phenyl ring of the benzyl group can modulate the compound's electronic and steric properties, which in turn can affect its binding affinity to target proteins. For instance, the introduction of various substituents on the benzyl group has been a strategy in the development of ligands for serotonin (B10506) and dopamine (B1211576) receptors. mdpi.com

Table 2: Impact of Piperidine and Benzyl Moiety Modifications on Biological Activity

ModificationEffect on Biological ActivityReference
Replacement of piperidine with piperazineCan alter activity, not always an improvement mdpi.com
Substitution on the benzyl ringModulates electronic and steric properties, affecting binding affinity mdpi.com

Exploration of the 4-ethoxybenzoyl Substituent Effects on Biological Activity

The 4-ethoxybenzoyl moiety is a critical component of the this compound scaffold, and modifications to this part of the molecule have been shown to have a profound impact on biological activity. The ethoxy group at the para position of the benzoyl ring can be replaced with other substituents to investigate the electronic and steric requirements for optimal activity.

For example, in the context of tyrosinase inhibitors, analogues with different substituents on the benzoyl ring were synthesized and evaluated. It was found that the nature of the substituent at the 4-position of the benzoyl ring significantly influenced the inhibitory potency. nih.gov Similarly, for acetylcholinesterase inhibitors, substituting the benzamide (B126) with a bulky moiety in the para position led to a substantial increase in activity. nih.gov

The exploration of these substituent effects is a cornerstone of SAR studies, providing valuable insights into the binding pocket of the target protein. The electronic nature (electron-donating or electron-withdrawing) and the size of the substituent can dictate the strength and type of interactions (e.g., hydrogen bonding, hydrophobic interactions) between the ligand and the receptor. researchgate.net

Table 3: Effect of 4-Benzoyl Substituents on Biological Activity

Substituent at 4-positionObserved Effect on ActivityTarget
MethoxyVaried, dependent on the biological targetTyrosinase nih.gov
ChloroVaried, dependent on the biological targetTyrosinase nih.gov
Bulky moietiesSubstantial increase in activityAcetylcholinesterase nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Optimized Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogues of this compound, QSAR models can be developed to predict the activity of new, unsynthesized derivatives, thereby guiding the optimization of lead compounds.

These models are built using a dataset of compounds with known activities and a set of molecular descriptors that quantify various aspects of the chemical structure, such as electronic, steric, and hydrophobic properties. researchgate.net Various statistical methods, including Multiple Linear Regression (MLR), Support Vector Machines (SVM), and Partial Least Squares (PLS), can be employed to develop predictive QSAR models. nih.govnih.gov

For piperidine derivatives, QSAR studies have been successfully used to predict their toxicity and receptor binding affinity. nih.govnih.govresearchgate.net For instance, a QSAR model for piperidine derivatives targeting the MCH1 receptor was developed using MLR analysis, which helped in the optimization of the lead compounds. nih.gov The insights gained from these models can highlight the key structural features that are crucial for biological activity, facilitating the rational design of more potent and selective analogues. researchgate.net

In Vitro Biological Target Engagement and Mechanism of Action Studies of 4 Benzyl 1 4 Ethoxybenzoyl Piperidine

Identification of Molecular Targets for 4-benzyl-1-(4-ethoxybenzoyl)piperidine

No specific molecular targets for this compound have been identified in published research. While the broader classes of benzylpiperidine and benzoylpiperidine compounds have been investigated for activity at various biological targets, these findings cannot be directly attributed to the specific ethoxy-substituted molecule .

Receptor Binding Assays (in vitro)

There is no publicly available data from in vitro receptor binding assays for this compound. Consequently, its affinity and selectivity profile against any known receptors, such as G-protein coupled receptors (GPCRs), ion channels, or transporters, is currently unknown.

Enzyme Inhibition and Activation Profiling (in vitro)

No studies detailing the in vitro inhibitory or activating effects of this compound on specific enzymes have been found. A closely related analog, 4-benzyl-1-(4-methoxybenzoyl)piperidine, has been investigated as a tyrosinase inhibitor. However, data for the ethoxy variant is not present in the literature. Therefore, information regarding its potential as an enzyme modulator, including key parameters like IC50 or EC50 values, is not available.

Protein-Protein Interaction Modulation

Research on the ability of this compound to modulate protein-protein interactions (PPIs) has not been reported. There are no studies to indicate whether this compound can act as either an inhibitor or a stabilizer of any specific PPIs, which are crucial in many cellular signaling pathways.

Elucidation of Signaling Pathways Mediated by this compound

In the absence of identified molecular targets, the signaling pathways modulated by this compound have not been elucidated.

Cell-Based Reporter Gene Assays

No data from cell-based reporter gene assays involving this compound is available. Such assays are critical for understanding how a compound might activate or inhibit specific signaling pathways by measuring the expression of a reporter gene linked to a particular cellular response. Without this information, the compound's effects on intracellular signaling cascades remain uncharacterized.

Immunofluorescence and Western Blot Analysis of Target Modulation

There are no published studies that have used immunofluorescence or Western blot analysis to investigate the effects of this compound on protein expression or post-translational modifications. These methods are essential for confirming target engagement and downstream effects within a cellular context.

Investigation of Cellular Uptake and Subcellular Localization

While the broader class of piperidine-containing molecules is of significant interest in medicinal chemistry for their diverse pharmacological activities, experimental data on the cell permeability and subcellular distribution are highly specific to the individual compound's physicochemical properties. Factors such as lipophilicity, molecular size, charge distribution, and the presence of specific functional groups, like the ethoxybenzoyl and benzyl (B1604629) moieties in the target compound, would be expected to influence its interaction with cellular membranes and intracellular components.

General methodologies for such investigations often involve:

Cellular Uptake Assays: Utilizing techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the amount of the compound within cells over time.

Fluorescence Microscopy: Synthesizing fluorescently labeled analogs of the compound to visualize its distribution within living or fixed cells.

Subcellular Fractionation: Isolating different organelles (e.g., nucleus, mitochondria, lysosomes) and quantifying the compound's concentration in each fraction.

However, no studies employing these or similar methods for this compound have been published. Therefore, it is not possible to provide specific data tables or a detailed discussion of its cellular uptake and subcellular localization based on current scientific evidence.

Pre Clinical Efficacy Studies of 4 Benzyl 1 4 Ethoxybenzoyl Piperidine in Disease Models

In Vitro Disease Model Evaluation (e.g., cell lines, primary cultures)

No publicly available research data details the evaluation of 4-benzyl-1-(4-ethoxybenzoyl)piperidine in in vitro disease models such as specific cell lines or primary cultures.

In Vivo Efficacy Studies in Animal Models

There are no specific studies in the public domain that report on the in vivo efficacy of this compound in any animal models of disease.

Information regarding the dose-response relationships and the pharmacological efficacy of this specific compound in animal models has not been published in the available scientific literature.

There are no available reports on the assessment of this compound's efficacy in relevant animal phenotypes.

Pharmacokinetics (PK) in Animal Models

Detailed pharmacokinetic properties of this compound in animal models are not available in published research.

No data has been found concerning the absorption and distribution characteristics of this compound in rodents.

There is no available information detailing the metabolic pathways and excretion routes of this compound in animal systems.

Advanced Pre Formulation Research for 4 Benzyl 1 4 Ethoxybenzoyl Piperidine

Polymorphism and Solid-State Forms of 4-benzyl-1-(4-ethoxybenzoyl)piperidine

No publicly available studies detailing the polymorphic forms, crystalline structures, or amorphous states of this compound were identified. Characterization data from techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), or thermogravimetric analysis (TGA) specific to this compound could not be located.

Solubility and Dissolution Rate Modulation Strategies

Specific data regarding the aqueous or solvent solubility profile of this compound is not available in the reviewed sources. Consequently, research on strategies to modulate its dissolution rate, such as the development of different salt forms, co-crystals, or amorphous solid dispersions, has not been found.

Chemical Stability Studies in Various Research Environments

There are no available reports on the chemical stability of this compound under various stress conditions (e.g., pH, temperature, light, oxidation). Therefore, information on its degradation pathways and intrinsic stability is unknown.

Future Directions and Research Gaps for 4 Benzyl 1 4 Ethoxybenzoyl Piperidine

Integration of Omics Technologies in Mechanistic Studies

Future mechanistic studies could involve:

Genomics and Transcriptomics: DNA microarrays and RNA-sequencing can identify changes in gene expression profiles in cells or tissues exposed to the compound. This can help pinpoint the cellular pathways that are modulated, offering clues about its primary targets and downstream effects.

Proteomics: Techniques like mass spectrometry-based proteomics can analyze alterations in protein expression and post-translational modifications. This would reveal the specific proteins that interact with the compound or are affected by its activity, thus validating potential drug targets.

Metabolomics: By studying the changes in metabolite profiles, researchers can understand the compound's impact on cellular metabolism. This is crucial for identifying biomarkers of efficacy and understanding potential off-target metabolic effects.

Table 1: Conceptual Application of Omics Technologies in Mechanistic Studies

Omics TechnologyPotential Application for 4-benzyl-1-(4-ethoxybenzoyl)piperidineExpected Outcome
Transcriptomics Analysis of mRNA expression in neuronal cells treated with the compound.Identification of upregulated or downregulated genes and pathways related to neuroinflammation, synaptic plasticity, or apoptosis.
Proteomics Affinity purification-mass spectrometry to identify protein binding partners.Direct identification of molecular targets (e.g., specific enzymes or receptors) and interacting proteins.
Metabolomics Profiling of neurotransmitters and other metabolites in brain tissue or cerebrospinal fluid following administration in pre-clinical models.Understanding of the compound's influence on neurochemical balance and metabolic pathways.

Development of Advanced Delivery Systems (Conceptual)

The physicochemical properties of piperidine (B6355638) derivatives, such as solubility and bioavailability, can present challenges for therapeutic development. researchgate.net Many alkaloids and synthetic piperidines exhibit low aqueous solubility, which can limit their clinical utility. researchgate.netbohrium.com Developing advanced drug delivery systems for this compound is a crucial future step to enhance its biopharmaceutical attributes. bohrium.com

Conceptual delivery systems could include:

Nanoformulations: Encapsulating the compound in nanoparticles, liposomes, or solid-lipid nanoparticles could improve its solubility, protect it from premature degradation, and enhance its absorption. bohrium.com

Polymeric Films and Conjugates: For potential topical or localized applications, incorporating the compound into bioactive polymeric films could allow for controlled, sustained release at the target tissue. nih.gov

Targeted Delivery Systems: By modifying the surface of nanocarriers with specific ligands (e.g., antibodies or peptides), it may be possible to direct the compound to specific cells or tissues, such as neurons in the central nervous system, thereby increasing efficacy and reducing systemic exposure. bohrium.com

Table 2: Conceptual Advanced Delivery Systems

Delivery SystemConceptual Design PrinciplePotential Advantage
Liposomes Encapsulation of the lipophilic compound within the lipid bilayer of vesicles.Improved solubility, enhanced permeability across biological membranes, and potential for reduced toxicity.
Polymeric Nanoparticles Incorporation into a biodegradable polymer matrix (e.g., PLGA).Controlled and sustained release, protection from metabolic enzymes, and improved oral bioavailability.
Brain-Targeted Nanocarriers Surface functionalization of nanoparticles with ligands (e.g., transferrin) to facilitate transport across the blood-brain barrier.Enhanced delivery to the central nervous system for potential neuro-therapeutics.

Potential for Combination Therapies (Theoretical Framework)

Given the multifactorial nature of complex diseases like neurodegenerative disorders, combination therapy is an increasingly important strategy. nih.govresearchgate.net Many 1-benzylpiperidine (B1218667) and benzoylpiperidine derivatives have been investigated as acetylcholinesterase (AChE) inhibitors for the symptomatic treatment of Alzheimer's disease. nih.govmdpi.comnih.gov Assuming this compound demonstrates similar AChE inhibitory activity, a theoretical framework for combination therapies can be constructed.

The most widely studied combination therapy for Alzheimer's involves the use of an AChE inhibitor with an NMDA receptor antagonist like memantine, a treatment that has proven clinical efficacy. nih.gov Future research could explore pairing this compound with agents that target different aspects of disease pathology.

Table 3: Theoretical Combination Therapy Frameworks

Potential Combination AgentTherapeutic RationaleTarget Disease
Memantine (NMDA Receptor Antagonist) Dual mechanism targeting both cholinergic decline and glutamatergic excitotoxicity. nih.govAlzheimer's Disease
Anti-amyloid or Anti-tau Agents Combining symptomatic relief (AChE inhibition) with a disease-modifying therapy that targets core pathologies.Alzheimer's Disease
Levodopa (L-DOPA) If the compound shows activity as a dopamine (B1211576) D4 receptor antagonist, it could potentially be used to manage L-DOPA induced dyskinesias. nih.govParkinson's Disease
Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) Simultaneously addressing cognitive decline (via AChE inhibition) and common neuropsychiatric symptoms like depression in AD patients. mdpi.comAlzheimer's Disease with Depression

Exploration of Novel Therapeutic Indications Based on Pre-clinical Data

While pre-clinical data for this compound is not publicly available, data from closely related analogs can guide the exploration of novel therapeutic indications. The piperidine scaffold is a versatile building block found in drugs for a wide range of conditions, including CNS disorders, infections, and cancer. arizona.edunih.gov

Potential indications to explore based on analog data include:

Neurodegenerative Diseases: A significant body of research points to 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives as potent acetylcholinesterase (AChE) inhibitors, suggesting a potential role in treating Alzheimer's disease. nih.gov Some N-benzyl piperidine derivatives have also been designed as dual inhibitors of both HDAC and AChE. nih.gov

Antipsychotic and CNS Disorders: The core 4-benzylpiperidine (B145979) structure acts as a dopamine and norepinephrine (B1679862) releasing agent. wikipedia.org Furthermore, benzyloxy piperidine scaffolds have been identified as selective dopamine D4 receptor antagonists, which are of interest for treating conditions like Parkinson's disease L-DOPA-induced dyskinesias. nih.gov

Antimicrobial Agents: Pre-clinical information for the analogous compound N-(4-methylbenzoyl)-4-benzylpiperidine indicates that it targets the enoyl-ACP reductase of the fatty acid synthase-II system in mycobacteria. drugbank.com This suggests a potential application as an antibacterial agent, particularly against mycobacterial infections. Piperidine derivatives in general are also known to possess antimicrobial properties. nih.gov

Table 4: Potential Therapeutic Indications Based on Pre-clinical Data from Analogs

Potential IndicationRationale Based on Analog DataKey Molecular Target/Mechanism
Alzheimer's Disease Numerous 1-benzylpiperidine and 1-benzoylpiperidine (B189436) derivatives show potent activity. mdpi.comnih.govAcetylcholinesterase (AChE) Inhibition
Mycobacterial Infections A close analog, N-(4-methylbenzoyl)-4-benzylpiperidine, inhibits a key enzyme in mycobacterial cell wall synthesis. drugbank.comEnoyl-[acyl-carrier-protein] reductase (InhA)
Psychosis / Parkinson's Disease The 4-benzylpiperidine core modulates dopamine release, and related structures act as D4 receptor antagonists. nih.govwikipedia.orgDopamine Receptors / Monoamine Transporters

Application of Artificial Intelligence and Machine Learning in Further Research

Future research could leverage AI/ML in several key areas:

Target Prediction and Drug Repurposing: AI algorithms can analyze the structure of the compound and screen it against vast biological data sets to predict its molecular targets and identify potential new therapeutic uses (drug repurposing). innowise.comjogh.org

De Novo Design: Generative AI models can design novel molecular structures based on the this compound scaffold, optimizing for desired properties like enhanced efficacy, better safety profiles, or improved pharmacokinetic characteristics. drugpatentwatch.comlindushealth.com

Property Prediction: ML models can accurately predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of the compound and its derivatives, helping to prioritize candidates with a higher likelihood of success in clinical trials. nih.gov

Synthesis Optimization: AI can analyze chemical reaction data to devise the most efficient and cost-effective synthetic routes for producing the compound and its analogs. nih.gov

Table 5: Applications of AI/ML in Future Research

AI/ML ApplicationSpecific TaskPotential Impact on Research
Predictive Modeling Predicting binding affinity for various receptors and enzymes; forecasting ADMET properties. nih.govReduces the need for extensive and costly laboratory screening; early identification of potential liabilities.
Generative AI Designing novel analogs with optimized potency and selectivity. drugpatentwatch.comAccelerates the lead optimization process and expands the chemical space for new intellectual property.
Data Mining Analyzing scientific literature and clinical trial data to identify novel targets or repurposing opportunities. jogh.orgUncovers non-obvious therapeutic hypotheses and accelerates the timeline for new indications.
Synthesis Planning Predicting optimal reaction conditions and pathways for chemical synthesis.Improves the efficiency and yield of compound production, reducing costs and development time.

Q & A

Q. Key Analytical Tools :

  • Purity : Assessed via GC (>99% purity achievable with column chromatography) .
  • Structural Confirmation : NMR (¹H and ¹³C) to verify benzyl and ethoxybenzoyl substituents; IR spectroscopy for carbonyl (C=O) stretching (~1680 cm⁻¹) .

How can researchers resolve discrepancies in reported biological activity data for this compound derivatives?

Advanced Research Question
Contradictions in biological activity (e.g., receptor binding vs. enzyme inhibition) may arise from:

  • Structural Variability : Minor substituent changes (e.g., ethoxy vs. methoxy groups) significantly alter pharmacokinetics. For example, replacing methoxy with ethoxy in arylpiperidines enhances metabolic stability but reduces 5-HT7 receptor affinity .
  • Experimental Design : Differences in in vitro assays (e.g., cell line specificity, incubation time) can skew results. Standardize protocols using validated models (e.g., HEK293 cells for GPCR studies) .
  • Data Normalization : Convert IC50 values to pIC50 (-log IC50) to improve statistical robustness and enable cross-study comparisons .

Q. Methodological Solutions :

  • Meta-Analysis : Aggregate data from ≥3 independent studies to identify trends.
  • QSAR Modeling : Use ADMET Predictor™ to correlate structural features (e.g., logP, polar surface area) with activity, resolving outliers .

What computational strategies are effective for predicting the pharmacokinetic profile of this compound?

Advanced Research Question

  • QSAR Models : Build regression models using descriptors like topological polar surface area (TPSA) and octanol-water partition coefficient (logP). For phenylpiperidine derivatives, TPSA <70 Ų correlates with improved blood-brain barrier penetration .
  • Molecular Dynamics (MD) Simulations : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic pathways. Ethoxy groups may reduce oxidation rates compared to methoxy analogs .
  • AI-Driven Tools : Platforms like REAXYS and Pistachio predict synthetic feasibility and metabolic stability by cross-referencing reaction databases .

Validation : Compare in silico predictions with in vivo rodent studies for bioavailability and clearance rates .

How can researchers optimize the selectivity of this compound for specific enzyme targets?

Advanced Research Question

  • Structural Modifications :
    • Piperidine Ring : Replace N-benzyl with bulkier groups (e.g., naphthyl) to enhance steric hindrance and reduce off-target binding .
    • Ethoxybenzoyl Group : Introduce electron-withdrawing substituents (e.g., fluorine) to improve binding to serine hydrolases .
  • Fragment-Based Design : Use X-ray crystallography to identify key binding motifs. For example, the ethoxy group’s orientation in the active site can be tuned via methylene spacer elongation .

Q. Experimental Validation :

  • Kinetic Assays : Measure kcat/Km ratios to assess enzyme inhibition efficiency.
  • Selectivity Panels : Screen against related enzymes (e.g., monoamine oxidases vs. acetylcholinesterase) .

What are the best practices for handling air- or moisture-sensitive intermediates in the synthesis of this compound?

Basic Research Question

  • Reaction Setup : Use Schlenk lines or gloveboxes under nitrogen/argon.
  • Reagents : Pre-dry solvents (e.g., THF over molecular sieves) and use fresh acyl chlorides to prevent hydrolysis .
  • Workup : Quench reactions with aqueous NaHCO₃ at 0°C to stabilize intermediates .

Q. Safety Protocols :

  • PPE : Wear nitrile gloves and safety goggles; avoid inhalation of piperidine vapors (TLV: 5 ppm) .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal .

How do structural modifications to the piperidine ring affect the compound’s conformational flexibility and biological activity?

Advanced Research Question

  • Ring Constraints : Introducing sp³-hybridized carbons (e.g., 4-methyl substitution) restricts ring puckering, enhancing selectivity for rigid binding pockets (e.g., opioid receptors) .
  • Bioisosteric Replacement : Replace piperidine with 4H-Dewar pyridine to maintain topology while improving metabolic stability. This isosteric swap retains target affinity but reduces hepatic clearance .
  • Free Energy Calculations : Use MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) to quantify conformational preferences and correlate with IC50 values .

What strategies mitigate cytotoxicity in this compound derivatives during preclinical testing?

Advanced Research Question

  • Prodrug Design : Mask the piperidine nitrogen with a cleavable group (e.g., tert-butoxycarbonyl) to reduce off-target interactions .
  • Lipophilicity Optimization : Reduce logP values (<3) via polar substituents (e.g., hydroxyl groups) to minimize membrane disruption .
  • High-Content Screening (HCS) : Use live-cell imaging to track mitochondrial membrane potential and apoptosis markers (e.g., caspase-3 activation) .

How reliable are AI-driven platforms in predicting novel biological targets for this compound?

Advanced Research Question

  • Target Prediction : Tools like Pistachio and REAXYS identify potential targets (e.g., serotonin transporters, dopamine receptors) by matching structural motifs to known ligands .
  • False Positives : Cross-validate predictions with in vitro binding assays. For example, AI-predicted σ1 receptor activity may lack experimental confirmation .
  • Success Rate : Only ~6.2% of computationally designed compounds advance to preclinical stages, highlighting the need for iterative refinement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.